(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Beschreibung
BenchChem offers high-quality (1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1S,2R,3S,4R,5R,6S)-5,6-dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-8-6-4-5(7(8)11(17)18)9(15)10(6)16/h5-10,15-16H,4H2,1-3H3,(H,14,19)(H,17,18)/t5-,6+,7+,8-,9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBBFGZVBCURD-NLCUZPRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C(C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@@H]([C@@H]2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic structure that exhibits significant biological activity. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the bicyclo[2.2.1]heptane family and features multiple hydroxyl groups and an amino acid derivative. Its structural formula can be summarized as follows:
- Molecular Formula : C₁₃H₁₉N₁O₄
- Molecular Weight : 251.30 g/mol
Pharmacological Effects
The compound has been studied for its potential therapeutic applications due to its interaction with various biological pathways:
- Inhibition of Amino Acid Carriers : Research indicates that related compounds such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) inhibit L-amino acid transport systems (System L), which are crucial for the cellular uptake of L-DOPA in dopaminergic neurons. This inhibition can modulate the effects of L-DOPA in Parkinson's disease treatment .
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds within this class may exhibit anti-inflammatory properties by modulating inflammatory cytokine production.
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Receptor Modulation : Interaction with neurotransmitter receptors could alter signaling pathways involved in mood regulation and neuroprotection.
- Transport Inhibition : As noted with BCH, inhibiting amino acid transport could lead to altered neurotransmitter levels in the brain.
Study 1: L-DOPA Transport Modulation
A study examined the effects of BCH on L-DOPA transport in rat substantia nigra neurons. Results indicated that BCH significantly reduced membrane hyperpolarization caused by L-DOPA, suggesting a role for System L carriers in this process .
| Parameter | Result |
|---|---|
| Membrane Hyperpolarization | Reduced in a concentration-dependent manner |
| Effect on Dopamine Actions | No significant change observed |
Study 2: Antioxidant Potential
A comparative analysis was conducted to evaluate the antioxidant capacity of bicyclic compounds similar to (1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid against standard antioxidants like Trolox.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (1S,2R,3S,4R,5R,6S)-Bicyclic Compound | 78% |
| Trolox | 85% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
